2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo-
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Overview
Description
2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- is a complex organic compound that features a furan ring, a benzoxadiazole moiety, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzoxadiazole Moiety: The benzoxadiazole group is introduced via a sulfonamide linkage. This step often involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with an amine.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. The furan ring and bromine atom may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, N-methyl-: Similar structure but lacks the benzoxadiazole moiety and bromine atom.
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole ring instead of a furan ring.
Uniqueness
2-Furancarboxamide, N-[2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl]-5-bromo- is unique due to the combination of its furan ring, benzoxadiazole moiety, and bromine atom. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
1010874-87-9 |
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Molecular Formula |
C13H11BrN4O5S |
Molecular Weight |
415.22 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O5S/c14-11-5-4-9(22-11)13(19)15-6-7-16-24(20,21)10-3-1-2-8-12(10)18-23-17-8/h1-5,16H,6-7H2,(H,15,19) |
InChI Key |
NKQMPFIGAFVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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